1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-phenylpiperazine is an organic compound with a complex structure. It contains a benzofuran moiety, a benzoyl group, and a phenylpiperazine unit. This compound has drawn attention in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-phenylpiperazine typically involves multiple steps, including the formation of the benzofuran core, the introduction of the benzoyl group, and the coupling with phenylpiperazine. Typical reactions used are:
Step 1: : Synthesis of 2,3-dihydro-2,2-dimethylbenzofuran
Reagents: Acetophenone derivatives, base (e.g., sodium hydride)
Conditions: Solvent (e.g., THF), inert atmosphere (e.g., nitrogen)
Step 2: : Introduction of the benzoyl moiety
Reagents: Benzoyl chloride, catalyst (e.g., pyridine)
Conditions: Room temperature, organic solvent (e.g., dichloromethane)
Step 3: : Coupling with phenylpiperazine
Reagents: 4-phenylpiperazine, coupling agent (e.g., EDCI)
Conditions: Solvent (e.g., DMF), ambient temperature
Industrial Production Methods: For large-scale production, continuous flow reactors may be employed to streamline the synthetic process. The use of automated systems ensures consistent quality and yields.
Types of Reactions
Oxidation: : Under oxidative conditions, the compound may form various oxygenated derivatives.
Reagents: KMnO₄, H₂O₂
Reduction: : Reduction can break specific bonds within the structure, leading to simpler analogs.
Reagents: LiAlH₄, H₂ gas with catalyst
Reagents: Halogens, nucleophiles (e.g., amines)
Major Products: Products of these reactions include modified benzofuran derivatives, various substituted phenylpiperazine analogs, and complex molecular frameworks with potential biological activity.
Scientific Research Applications
Chemistry: : Used as a precursor for synthesizing more complex molecules in organic synthesis. Biology : Studied for its interaction with biological macromolecules. Medicine Industry : Utilized in the development of new materials and chemical processes.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action often involves binding to specific receptors or enzymes in biological systems. For instance, it may interact with neurotransmitter receptors in the brain, influencing neuronal activity and signaling pathways.
Similar Compounds
1-Benzoyl-4-phenylpiperazine
1-(4-Benzoylbenzyl)-4-phenylpiperazine
Uniqueness: The presence of the benzofuran moiety distinguishes 1-(4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-phenylpiperazine from similar compounds
Properties
IUPAC Name |
[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c1-28(2)19-23-7-6-10-25(26(23)33-28)32-20-21-11-13-22(14-12-21)27(31)30-17-15-29(16-18-30)24-8-4-3-5-9-24/h3-14H,15-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNXLUBTYNGOGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.